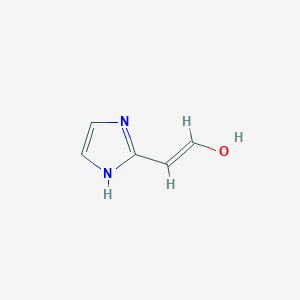

2-(1H-Imidazol-2-yl)ethenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O |

|---|---|

Molecular Weight |

110.11 g/mol |

IUPAC Name |

(E)-2-(1H-imidazol-2-yl)ethenol |

InChI |

InChI=1S/C5H6N2O/c8-4-1-5-6-2-3-7-5/h1-4,8H,(H,6,7)/b4-1+ |

InChI Key |

SPMYHLYKVLMIRO-DAFODLJHSA-N |

Isomeric SMILES |

C1=CN=C(N1)/C=C/O |

Canonical SMILES |

C1=CN=C(N1)C=CO |

Origin of Product |

United States |

Fundamental Tautomeric Equilibria and Isomerism of 2 1h Imidazol 2 Yl Ethenol

Keto-Enol Tautomerism: 2-(1H-Imidazol-2-yl)ethenol and 2-(1H-Imidazol-2-yl)acetaldehyde

The constitutional isomers this compound and 2-(1H-Imidazol-2-yl)acetaldehyde exist in a dynamic equilibrium known as keto-enol tautomerism. orgoreview.com The enol form, this compound, possesses a hydroxyl group attached to a carbon-carbon double bond, while the keto form, 2-(1H-Imidazol-2-yl)acetaldehyde, features a carbonyl group. orgoreview.com In most simple aldehydes and ketones, the keto form is predominantly favored at equilibrium due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. orgoreview.com

Prototropic Tautomerism Dynamics and Reaction Pathways

The interconversion between the keto and enol tautomers involves prototropic shifts, specifically the migration of a proton and the rearrangement of pi electrons. This process can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the keto form is protonated, forming an oxonium ion. A subsequent deprotonation at the α-carbon by a base (such as the solvent) leads to the formation of the enol. libretexts.org Conversely, the enol can revert to the keto form through protonation of the α-carbon, followed by deprotonation of the hydroxyl group. libretexts.org

In basic media, a base abstracts an α-hydrogen from the keto form to generate an enolate ion, which is a resonance-stabilized carbanion. libretexts.org Protonation of the enolate oxygen then yields the enol. The reverse process involves deprotonation of the enol's hydroxyl group and subsequent protonation at the α-carbon.

Theoretical studies on related systems, such as 2-mercaptobenzimidazole, have shown that proton transfer can occur intramolecularly or be assisted by solvent molecules like water or methanol (B129727). sioc-journal.cn The assistance of solvent molecules often lowers the activation energy for the tautomerization by forming hydrogen-bonded complexes that facilitate proton relay. sioc-journal.cn

Influence of Solvent and Environmental Factors on Tautomeric Preferences

The position of the keto-enol equilibrium is significantly influenced by the solvent and other environmental factors. Polar solvents can stabilize both the enol and keto forms to different extents, thereby shifting the equilibrium. mdpi.com For instance, in the case of 2-(2'-hydroxyphenyl)benzimidazole, polar solvents were found to stabilize the trans enol and keto forms. acs.org

Hydrogen bonding plays a crucial role. Solvents capable of hydrogen bonding can interact with both the carbonyl group of the keto form and the hydroxyl group of the enol form, affecting their relative stabilities. mdpi.com Intramolecular hydrogen bonding can also be a determining factor. In β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of an internal hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, as well as by conjugation. orgoreview.com For this compound, the possibility of intramolecular hydrogen bonding between the ethenol hydroxyl group and a nitrogen atom of the imidazole (B134444) ring could potentially stabilize the enol form.

Experimental and Theoretical Approaches for Tautomeric Form Characterization

Several experimental and theoretical methods are employed to characterize and quantify the different tautomeric forms.

Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomerism. The chemical shifts of the protons and carbons are different for the keto and enol forms. In some cases of rapid interconversion, averaged signals are observed. mdpi.comresearchgate.net Low-temperature NMR can be used to slow down the exchange rate and observe the distinct signals of each tautomer.

Infrared (IR) Spectroscopy: The keto and enol forms exhibit distinct vibrational frequencies. The keto form shows a strong absorption band for the C=O stretch, while the enol form is characterized by O-H and C=C stretching vibrations. acs.org

UV-Vis Spectroscopy: The electronic transitions of the keto and enol forms differ, leading to distinct absorption spectra. This technique can be used to determine the equilibrium constant in various solvents. medipol.edu.tr

Theoretical Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to predict the relative stabilities of tautomers in the gas phase and in solution (using continuum solvent models like PCM). mdpi.comacs.org These calculations can also provide insights into the transition states and activation energies of the tautomerization process. sioc-journal.cn

Ab initio methods: High-level ab initio calculations can provide benchmark data on the energetics of tautomeric systems. uv.es

N-H Tautomerism within the Imidazole Ring System

The imidazole ring of this compound itself is subject to N-H tautomerism, a phenomenon common to non-symmetrically substituted imidazoles. yok.gov.trnih.gov This involves the migration of a proton between the two nitrogen atoms of the imidazole ring.

Structural Isomerism Arising from Proton Migration in the Imidazole Core

Due to the ethenol substituent at the C2 position, the two nitrogen atoms of the imidazole ring are not equivalent. This leads to the existence of two distinct N-H tautomers. In one tautomer, the proton is on the nitrogen at position 1 (N1), and in the other, it is on the nitrogen at position 3 (N3). This rapid proton transfer results in a dynamic equilibrium between the two tautomeric forms. yok.gov.tr This type of tautomerism is a well-known characteristic of many imidazole-containing compounds, including the amino acid histidine. nih.govaip.org

Impact of Substituent Effects on Imidazole Ring Tautomeric Equilibria

The electronic nature of the substituent on the imidazole ring plays a significant role in determining the preferred tautomeric form. The position of the tautomeric equilibrium is influenced by both the inductive and resonance effects of the substituent. rsc.orgmdpi.com

For a substituent at the C2 position, its electron-donating or electron-withdrawing properties will differentially affect the acidity of the N-H proton and the basicity of the lone-pair-bearing nitrogen in the two tautomeric forms. An electron-withdrawing group at C2 would be expected to increase the acidity of the N-H proton, potentially influencing the equilibrium. In the case of 4(5)-substituted imidazoles, it has been observed that electron-withdrawing groups tend to favor the tautomer where the substituent is at the 5-position. mdpi.com While the ethenol group is not strongly electron-withdrawing or -donating, its electronic influence, coupled with potential intramolecular interactions, would determine the relative populations of the N-H tautomers.

Theoretical calculations on substituted imidazoles have shown that even small energy differences between tautomers (often less than 1-3 kcal/mol) can lead to a significant population of both forms at room temperature. mdpi.comgrafiati.com

Advanced Synthetic Methodologies for 2 1h Imidazol 2 Yl Ethenol and Analogous Structures

Precursor-Based Approaches to the Imidazole-Ethenol Scaffold

Precursor-based strategies are fundamental in constructing the imidazole-ethenol framework. These methods involve either modifying a pre-existing imidazole (B134444) ring or building the ring from acyclic precursors.

Synthesis via Imidazole Functionalization Reactions

A common route to 2-(1H-imidazol-2-yl)ethenol involves the functionalization of an existing imidazole ring. One direct method is the alkylation of imidazole with ethylene (B1197577) oxide under basic conditions. This reaction introduces the hydroxyethyl (B10761427) group at the 2-position of the imidazole ring. Another approach involves the hydrolysis of 2-(1H-imidazol-1-yl)ethyl acetate (B1210297) in an acidic medium to yield the target ethanol (B145695) derivative.

The versatility of the imidazole ring allows for various modifications to introduce the ethenol side chain. For instance, N-arylation of imidazole can be achieved using aryl iodides in the presence of a copper iodide (CuI) catalyst and a base like potassium phosphate (B84403) (K3PO4). nih.gov While this method primarily focuses on N-substitution, subsequent modifications can lead to the desired 2-substituted ethenol structure.

The reactivity of the imidazole core is influenced by its amphoteric nature, making it susceptible to both electrophilic and nucleophilic attacks. thieme-connect.de This property is exploited to introduce various functional groups that can be later converted to the ethenol moiety.

Utilization of Aminoacetaldehyde Derivatives as Precursors

Aminoacetaldehyde and its derivatives are key building blocks for constructing the imidazole ring itself, which can then be functionalized. For example, 2-aminoimidazole can be synthesized from O-methyl-iso-urea sulfate (B86663) and 2-aminoacetaldehyde-acetals in a high-yield, environmentally friendly process. researchgate.netchemicalbook.com Subsequent reactions can introduce the ethenol group.

A classic method involves the reaction of aminoacetaldehyde dimethylacetal with potassium thiocyanate (B1210189) in the presence of hydrochloric acid to form imidazole-2-thiol. chemicalbook.com This intermediate can then be further manipulated to introduce the ethenol side chain. Another patented process describes reacting ethylene cyanohydrin with methanol (B129727) and hydrogen chloride, followed by reaction with an alkylaminoacetaldehyde dimethyl acetal (B89532) to produce 1-alkyl-2-beta-hydroxyethyl imidazoles. google.com

The synthesis of 1,2-dimethyl-5-nitro-1H-imidazole-4-ethanol also relies on condensation reactions involving appropriate starting materials like aldehydes and amines. ontosight.ai These precursor-based methods offer a reliable route to specifically substituted imidazole-ethenol structures.

Multicomponent Reaction Strategies for Imidazole Ring Formation

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, such as a substituted imidazole. These strategies are prized for their atom economy and ability to generate diverse molecular structures.

Condensation Reactions Involving Aldehydic or Dicarbonyl Components

The Debus-Radziszewski reaction is a cornerstone of imidazole synthesis, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. ijprajournal.com This method has been adapted and optimized using various catalysts and conditions to produce highly substituted imidazoles. ijprajournal.comresearchgate.net

For example, 2,4,5-trisubstituted imidazoles can be synthesized through the condensation of benzil, an aromatic aldehyde, and ammonium (B1175870) acetate. isca.mescirp.org The choice of aldehyde and dicarbonyl component allows for significant variation in the final product's structure. The reaction can be catalyzed by a range of substances, including p-toluenesulfonic acid (PTSA), which offers mild conditions and good yields. isca.me

The use of α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst like erbium triflate also provides an efficient route to highly substituted imidazoles. organic-chemistry.org Similarly, the reaction of amido-nitriles with a nickel catalyst can lead to disubstituted imidazoles. rsc.org

| Reactants | Catalyst | Product | Reference |

| Benzil, Aldehyde, Ammonium Acetate | p-Toluenesulfonic acid | 2,4,5-Trisubstituted Imidazole | isca.me |

| Benzil, Aldehyde, Ammonium Acetate | Bismuth (III) Triflate | 2,4,5-Trisubstituted Imidazole | scirp.org |

| α-Azido Chalcones, Aryl Aldehydes, Anilines | Erbium Triflate | Highly Substituted Imidazole | organic-chemistry.org |

| Amido-nitriles | Nickel Catalyst | Disubstituted Imidazole | rsc.org |

Selective Functionalization for 2-Substituted Imidazole Derivatives

Achieving selective substitution at the C-2 position of the imidazole ring is crucial for synthesizing compounds like this compound. Multicomponent reactions can be designed to favor the introduction of specific substituents at this position.

For instance, a three-component reaction of α-nitroepoxides, cyanamide, and various amines can yield functionalized 2-aminoimidazole derivatives under mild conditions. organic-chemistry.org These can then serve as intermediates for further modification. Another approach involves the copper-catalyzed reaction between two different isocyanides to produce imidazoles with good yields. organic-chemistry.org

The synthesis of 2-aryl-4-benzoyl-imidazoles has been developed through the structural modification of related amide precursors, demonstrating the targeted synthesis of disubstituted imidazoles. nih.gov Furthermore, a denitrogenative transformation of 5-amino-1,2,3-triazoles provides a transition metal-free route to functionalized 1H-imidazole derivatives. mdpi.com

Catalytic Systems and Novel Reaction Conditions in Imidazole-Ethenol Synthesis

The development of novel catalytic systems and reaction conditions has significantly advanced the synthesis of imidazole derivatives, offering higher yields, improved selectivity, and more environmentally friendly processes.

A wide array of catalysts have been employed in imidazole synthesis. These include both homogeneous and heterogeneous catalysts. For instance, Lewis acids like bismuth (III) triflate and erbium triflate have proven effective in catalyzing multicomponent reactions for substituted imidazoles. scirp.orgorganic-chemistry.org Heterogeneous catalysts, such as zeolite H-ZSM-22 and Cr2O3 nanoparticles, offer advantages like easy separation and reusability. researchgate.netinnovareacademics.in

Microwave irradiation has been utilized to accelerate reaction times and improve yields in the synthesis of polysubstituted imidazoles. researchgate.net Sonication is another non-conventional energy source that has been applied to promote condensation reactions for imidazole synthesis. rsc.org

The use of ionic liquids and green solvents like water and ethanol is also becoming more prevalent, aligning with the principles of green chemistry. isca.mersc.org For example, a sulphonated Fe3O4@PVA superparamagnetic nano-catalyst has been used for the synthesis of trisubstituted-NH-imidazoles, which can be easily recycled. rsc.org

| Catalyst | Reaction Type | Advantages | Reference |

| Bismuth (III) Triflate | Multicomponent Condensation | Non-toxic, mild conditions | scirp.org |

| Erbium Triflate | Multicomponent Reaction | High yield, eco-friendly | organic-chemistry.org |

| Zeolite H-ZSM-22 | Condensation | Reusable, highly selective | innovareacademics.in |

| Cr2O3 Nanoparticles | Multicomponent Condensation | Reusable, efficient under microwave irradiation | researchgate.net |

| Sulphonated Fe3O4@PVA Nanocatalyst | Condensation | Recyclable, efficient Brønsted acid | rsc.org |

Derivatization Strategies to Access this compound Analogs

The synthesis of analogs of this compound, a vinyl-substituted imidazole, can be strategically approached through the derivatization of key precursors. Given that the enol form may be less stable than its keto-tautomer (2-acetyl-1H-imidazole), many synthetic routes focus on the modification of more stable imidazole intermediates. The primary strategies for creating a diverse library of analogs involve olefination reactions of 2-formylimidazoles and modifications of the imidazole ring itself.

A crucial precursor for these derivatization strategies is imidazole-2-carboxaldehyde. This compound possesses both an aldehyde group, which is ripe for transformations into a vinyl group, and a reactive imidazole ring. guidechem.com The aldehyde functionality can be efficiently converted into various alkene derivatives through olefination reactions like the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. guidechem.comwikipedia.org These methods allow for the introduction of a wide range of substituents on the vinyl moiety, thereby generating a library of this compound analogs.

Furthermore, the imidazole ring of the precursor can undergo various modifications. For instance, alkylation reactions can be performed on the imidazole unit under basic conditions to introduce different alkyl groups. guidechem.com This provides another avenue for creating structural diversity in the final analogs.

Olefination Reactions for Vinyl Group Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of vinylimidazoles with a high degree of stereoselectivity, predominantly yielding (E)-alkenes. wikipedia.orgthieme-connect.comthieme-connect.com This reaction involves the use of a stabilized phosphonate (B1237965) carbanion which reacts with an aldehyde, in this case, a substituted imidazole-2-carboxaldehyde. wikipedia.org The advantage of the HWE reaction lies in its ability to introduce a variety of substituents onto the vinyl group, depending on the structure of the phosphonate reagent used. thieme-connect.com

For example, a novel HWE-type reagent has been shown to react readily with various aldehydes and ketones to produce (E)-vinylimidazoles in good yields. thieme-connect.comthieme-connect.com This demonstrates the utility of the HWE reaction in generating a library of vinylimidazole analogs. The general reaction scheme involves the deprotonation of a phosphonate ester to form a nucleophilic carbanion, which then adds to the aldehyde. Subsequent elimination of a dialkyl-phosphate byproduct yields the desired alkene. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Horner-Wadsworth-Emmons Reaction for the Synthesis of Vinylimidazole Analogs This table is representative of the general HWE reaction and its application in synthesizing vinyl-substituted heterocycles. Specific yields for this compound analogs would be dependent on the specific substrates and reaction conditions.

| Imidazole Precursor | Phosphonate Reagent | Base | Typical Product (Analog of this compound) | Predominant Stereochemistry |

|---|---|---|---|---|

| N-Substituted-imidazole-2-carboxaldehyde | Triethyl phosphonoacetate | NaH | Ethyl 3-(N-Substituted-1H-imidazol-2-yl)acrylate | E |

| Imidazole-2-carboxaldehyde | (Diethoxyphosphoryl)acetonitrile | NaH | 3-(1H-Imidazol-2-yl)acrylonitrile | E |

| N-Benzyl-imidazole-2-carboxaldehyde | Diethyl (cyanomethyl)phosphonate | DBU | 3-(1-Benzyl-1H-imidazol-2-yl)acrylonitrile | E |

The Wittig reaction is another cornerstone of olefination chemistry that can be applied to the synthesis of this compound analogs. organic-chemistry.orgmasterorganicchemistry.com This reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides typically afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org This tunability allows for the synthesis of both (E) and (Z) isomers of the target analogs.

Derivatization of the Imidazole Ring

In addition to modifying the vinyl group, derivatization of the imidazole ring itself offers a complementary strategy for generating analogs. The nitrogen atoms of the imidazole ring can be functionalized, for example, through N-alkylation. guidechem.com This can be achieved by treating an N-unsubstituted imidazole precursor with an alkylating agent under basic conditions.

Furthermore, substitution at the carbon atoms of the imidazole ring can be accomplished through various synthetic methodologies. For instance, methods for the synthesis of 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles from tosylmethyl isocyanide (TosMIC) reagents and imines have been developed. organic-chemistry.org These methods provide access to a wide array of substituted imidazole cores that can then be subjected to olefination reactions to yield the desired vinylimidazole analogs.

The synthesis of 2-vinylimidazole derivatives has also been achieved through a one-pot reaction of α-hydroxyimino-β-dicarbonyl compounds with allylamine, showcasing another route to substituted vinylimidazoles. thieme-connect.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1h Imidazol 2 Yl Ethenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed insights into molecular structure and connectivity.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 2-(1H-Imidazol-2-yl)ethenol are predicted to exhibit characteristic signals corresponding to the imidazole (B134444) and ethenol moieties. The chemical shifts are influenced by the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons of the imidazole ring (H-4 and H-5) are expected to appear as distinct signals, typically in the aromatic region. For comparison, the imidazole protons in similar structures, such as 2-(furan-2-yl)-1H-imidazole, show signals around 7.1 ppm mdpi.com. The vinyl protons of the ethenol group would likely produce a complex splitting pattern due to cis, trans, and geminal couplings. For a related compound, 2-nitro-1-vinyl-1H-imidazole, the vinyl protons resonate between 5.31 and 7.63 ppm mdpi.com. The hydroxyl proton of the ethenol group would present as a broad singlet, with its chemical shift being dependent on solvent and concentration.

The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbon atoms of the imidazole ring are expected to have distinct chemical shifts, with C-2, being adjacent to two nitrogen atoms, appearing further downfield. In 2-nitro-1-vinyl-1H-imidazole, the imidazole carbons appear at approximately 129.23 and 122.41 ppm mdpi.com. The sp² hybridized carbons of the ethenol group would also have characteristic signals in the olefinic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on theoretical predictions and data from analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole N-H | Variable (broad) | Singlet |

| Imidazole C4-H | 7.0 - 7.5 | Doublet |

| Imidazole C5-H | 7.0 - 7.5 | Doublet |

| Ethenol Cα-H | 5.0 - 6.0 | Doublet of doublets |

| Ethenol Cβ-H | 6.0 - 7.0 | Doublet of doublets |

| Ethenol O-H | Variable (broad) | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and data from analogous compounds.

| Carbon | Predicted Chemical Shift (ppm) |

| Imidazole C2 | 140 - 150 |

| Imidazole C4 | 120 - 130 |

| Imidazole C5 | 115 - 125 |

| Ethenol Cα | 100 - 110 |

| Ethenol Cβ | 130 - 140 |

Application of Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively assign the ¹H and ¹³C NMR signals and establish the connectivity within the molecule, multi-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the coupling between the H-4 and H-5 protons of the imidazole ring, as well as the couplings between the vinyl protons of the ethenol group sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. HSQC would allow for the unambiguous assignment of each proton to its corresponding carbon in both the imidazole ring and the ethenol substituent sdsu.edu.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the imidazole ring and the ethenol group. For instance, correlations between the C-2 of the imidazole ring and the vinyl protons would confirm the substitution pattern. Similarly, correlations between the imidazole protons and the carbons of the ethenol group would further solidify the structural assignment sdsu.edu.

Solid-State NMR Studies for Crystalline Forms

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly employed in ssNMR to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solid samples acs.orgacs.org. The chemical shifts observed in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions mdpi.com. These differences can provide insights into the intermolecular forces at play in the crystalline form acs.orgacs.org. For imidazole-based compounds, ssNMR has been used to investigate proton conduction mechanisms and to characterize different structural motifs and chemical exchange processes acs.orgdatapdf.com. In the case of this compound, ¹⁵N ssNMR could also be employed to probe the electronic environment of the nitrogen atoms within the imidazole ring, offering further details on hydrogen bonding and tautomeric forms present in the solid state acs.org.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding.

Identification of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group in the ethenol moiety.

N-H Stretch: The N-H stretching vibration of the imidazole ring is expected to appear as a broad band in the 3100-3500 cm⁻¹ region in the FT-IR spectrum.

C-H Stretch: Aromatic C-H stretching vibrations from the imidazole ring would likely appear around 3000-3100 cm⁻¹. The vinyl C-H stretching vibrations are expected in a similar region.

C=C and C=N Stretches: The stretching vibrations of the C=C bond in the ethenol group and the C=N bonds within the imidazole ring are expected in the 1500-1650 cm⁻¹ region. These bands are often strong in both FT-IR and Raman spectra.

C-O Stretch: The C-O stretching vibration of the alcohol group would typically be observed in the 1000-1260 cm⁻¹ region of the FT-IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table is based on theoretical predictions and data from analogous compounds.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Intensity |

| O-H | Stretch | 3200 - 3600 | Strong, Broad (IR) |

| N-H | Stretch | 3100 - 3500 | Medium, Broad (IR) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium (IR, Raman) |

| Vinyl C-H | Stretch | 3000 - 3100 | Medium (IR, Raman) |

| C=C / C=N | Stretch | 1500 - 1650 | Medium to Strong (IR, Raman) |

| C-O | Stretch | 1000 - 1260 | Strong (IR) |

| Vinyl C-H Bend | Out-of-plane | 800 - 1000 | Strong (IR) |

Elucidation of Molecular Conformation through Vibrational Fingerprinting

For instance, the out-of-plane C-H bending vibrations of the vinyl group, typically found in the 800-1000 cm⁻¹ region, can provide information about the substitution pattern and stereochemistry of the double bond. The specific frequencies and intensities of the ring deformation modes of the imidazole core can also be correlated with its substitution and electronic structure. The combination of FT-IR and Raman spectroscopy is particularly powerful, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa, providing complementary information for a more complete structural analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. In the case of this compound, the imidazole ring and the conjugated ethenol group constitute a chromophoric system that is expected to exhibit characteristic absorption bands in the UV-Vis region.

The electronic transitions responsible for this absorption are primarily of two types: π → π* and n → π. The imidazole ring itself possesses π-electrons in its aromatic system, and the double bond of the ethenol substituent extends this conjugation. The lone pair of electrons on the nitrogen atoms of the imidazole ring can also participate in n → π transitions.

The principal absorption bands are anticipated to arise from π → π* transitions within the conjugated system. The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups. The hydroxyl group of the ethenol moiety can act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maximum compared to unsubstituted imidazole. The solvent used for the analysis can also influence the λmax due to solvatochromic effects.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below for illustrative purposes. The molar absorptivity (ε) values indicate the strength of the absorption.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Ethanol | ~210-230 | ~8,000-12,000 | π → π* (Imidazole ring) |

| Ethanol | ~260-280 | ~15,000-20,000 | π → π* (Conjugated system) |

| Ethanol | ~300-320 | ~1,000-3,000 | n → π* |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and for gaining insights into its structure through fragmentation analysis. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its molecular formula, C₅H₆N₂O.

Upon ionization, the molecular ion can undergo fragmentation, and the resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses.

For this compound, key fragmentation pathways would likely involve the imidazole ring and the ethenol side chain. Cleavage of the C-C bond between the imidazole ring and the ethenol group would be a probable fragmentation route. The loss of small, stable neutral molecules such as water (H₂O), carbon monoxide (CO), or ethene (C₂H₄) from the molecular ion could also be observed.

An illustrative table of expected high-resolution mass spectrometry data for this compound is provided below. The exact mass values are calculated based on the most abundant isotopes of the constituent elements.

| Ion/Fragment | Proposed Structure | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Difference (ppm) |

|---|---|---|---|---|

| [M]⁺ | C₅H₆N₂O⁺ | 110.0480 | Hypothetical | - |

| [M - H₂O]⁺ | C₅H₄N₂⁺ | 92.0374 | Hypothetical | - |

| [M - CO]⁺ | C₄H₆N₂⁺ | 82.0531 | Hypothetical | - |

| [C₃H₃N₂]⁺ | Imidazolyl cation | 67.0296 | Hypothetical | - |

Computational Chemistry and Theoretical Investigations of 2 1h Imidazol 2 Yl Ethenol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory has become an indispensable tool in quantum chemistry for predicting the electronic structure and properties of molecules. For the 2-(1H-Imidazol-2-yl)ethenol system, DFT calculations provide a detailed understanding of the geometric and electronic characteristics of both the enol and the more stable aldehyde tautomers.

Geometry Optimization and Conformational Analysis of Enol and Aldehyde Tautomers

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For imidazole-2-carboxaldehyde, the aldehyde tautomer of this compound, DFT calculations using the B3LYP functional with a 6-311G basis set have been employed to achieve an optimized planar geometry. This planarity is a consequence of the aromatic imidazole (B134444) ring and the conjugated carbonyl group.

The stability of different tautomers is a key aspect of computational analysis. In the case of imidazole and pyrazole (B372694) derivatives, studies have shown that tautomers with an N-H group are generally the most stable as this arrangement avoids the disruption of electron delocalization within the ring that a methylene (B1212753) group would cause. While specific energetic comparisons for the this compound/imidazole-2-carboxaldehyde pair are not extensively documented, the general principles of keto-enol tautomerism suggest that the aldehyde form is typically more stable. For simple carbonyl compounds, the keto tautomer is often more stable than the enol form by approximately 45–60 kJ/mol, primarily due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org

Below is a table summarizing representative calculated geometrical parameters for imidazole-2-carboxaldehyde.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.2 Å |

| C-C | ~1.47 Å | |

| N-C (imidazole) | ~1.33 - 1.38 Å | |

| Bond Angle | O-C-C | ~123° |

| C-C-N (imidazole) | ~125° |

Note: These are typical values and can vary slightly depending on the computational method and basis set used.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions.

For imidazole derivatives, the HOMO is often associated with the ability to donate an electron, while the LUMO represents the capacity to accept an electron. In a study of an imidazole derivative, the HOMO and LUMO energy values were calculated to be -6.2967 eV and -1.8096 eV, respectively, resulting in an energy gap of 4.4871 eV. nih.gov This relatively large energy gap suggests high stability and low chemical reactivity. nih.gov The distribution of these orbitals provides insight into the reactive sites of the molecule. Typically, for imidazole-based compounds, the HOMO is distributed over the imidazole ring, while the LUMO may be localized on other parts of the molecule, indicating the sites for nucleophilic and electrophilic attack, respectively.

The table below presents hypothetical HOMO-LUMO energy values for a generic imidazole-aldehyde system based on literature for similar compounds.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.30 |

| LUMO | -1.81 |

| Energy Gap (ΔE) | 4.49 |

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes.

For imidazole-2-carboxaldehyde, the vibrational spectrum is characterized by modes associated with the imidazole ring and the carboxaldehyde group. For instance, the C=O stretching vibration is a prominent feature and is typically observed in a specific region of the IR spectrum. In a study on 2-aminobenzimidazole, DFT calculations were used to simulate the IR and Raman spectra, which showed good agreement with experimental data. Similar computational approaches can be applied to this compound and its tautomer to predict their vibrational spectra and aid in their experimental identification.

A representative table of calculated vibrational frequencies for imidazole-2-carboxaldehyde is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| N-H stretch | ~3500 | Stretching of the imidazole N-H bond |

| C-H stretch (ring) | ~3100 | Stretching of C-H bonds in the imidazole ring |

| C=O stretch | ~1700 | Stretching of the carbonyl double bond |

| C=C stretch (ring) | ~1500-1600 | Stretching of C=C bonds within the imidazole ring |

| C-N stretch (ring) | ~1300-1400 | Stretching of C-N bonds within the imidazole ring |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the dynamic behavior of this compound and its interactions with solvent molecules.

For a molecule like this compound, MD simulations could be employed to study the conformational flexibility of the ethenol side chain relative to the imidazole ring. Furthermore, simulations in different solvents would elucidate how the solvent environment influences the tautomeric equilibrium between the enol and aldehyde forms. Theoretical studies have shown that solvent molecules can play a crucial role in the keto-enol tautomerization process by forming bridges for proton transfer, thereby lowering the activation energy barrier.

Theoretical Descriptors for Reactivity Predictions

A range of theoretical descriptors derived from DFT calculations can be used to predict the reactivity of a molecule without implying any biological activity. These descriptors include ionization potential, electron affinity, chemical hardness, and the Fukui function.

Ionization Potential (IP) and Electron Affinity (EA) : These are related to the HOMO and LUMO energies, respectively, and provide a measure of the energy required to remove an electron and the energy released when an electron is added.

Chemical Hardness (η) : This is calculated from the HOMO-LUMO gap and indicates the resistance of a molecule to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. nih.gov

Fukui Function : This descriptor helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron.

For imidazole derivatives, these descriptors can pinpoint the nitrogen and carbon atoms of the imidazole ring as potential sites for various chemical reactions.

Analysis of Intramolecular Charge Transfer and Electronic Polarization

Intramolecular charge transfer (ICT) is a phenomenon where electron density is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. This process is highly dependent on the molecular structure and the electronic nature of its constituent groups.

In molecules containing an imidazole ring, the ring itself can act as a π-conjugated system that facilitates charge transfer. The presence of an ethenol or carboxaldehyde group attached to the imidazole ring creates a donor-π-acceptor (D-π-A) type system, which is conducive to ICT. The imidazole ring can act as a π-bridge, and depending on the substituents, can also have donor or acceptor characteristics. Research on imidazole-derived push-pull systems has shown that the arrangement of electron-donating and electron-accepting groups on the imidazole backbone is key to achieving efficient ICT. beilstein-journals.org

The electronic polarization of this compound can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For imidazole-2-carboxaldehyde, the MEP would likely show a negative potential around the carbonyl oxygen and the nitrogen atoms of the imidazole ring, indicating these as sites for electrophilic attack.

Applications of 2 1h Imidazol 2 Yl Ethenol in Advanced Materials and Polymer Science

Polymer Modification and Functionalization using Imidazole-Ethenol Scaffolds

The presence of both a polymerizable vinyl group and a reactive hydroxyl group on the 2-(1H-Imidazol-2-yl)ethenol scaffold allows for its incorporation into polymeric structures through various strategies, enabling the synthesis of materials with tailored properties.

The vinyl group of this compound can readily participate in copolymerization reactions with a wide range of comonomers. This approach allows for the introduction of the functional imidazole-ethenol moiety into the polymer backbone, thereby imparting specific chemical and physical properties to the resulting material. For instance, free radical copolymerization of acrylonitrile (B1666552) with N-vinylimidazole has been successfully demonstrated to produce copolymers that, after modification, exhibit enhanced capabilities for CO2 capture tandfonline.com. Similarly, copolymerization of 1-vinylimidazole (B27976) with methyl methacrylate (B99206) has been explored, with the resulting copolymers showing interesting coordination chemistry with metal ions researchgate.net.

These studies suggest that this compound could be copolymerized with monomers like acrylates, styrenes, and vinyl ethers to create a diverse range of functional materials. The imidazole (B134444) group within the polymer can act as a site for metal ion coordination, a proton acceptor/donor, or a catalytic center, while the hydroxyl group offers a potential site for further post-polymerization modification or for influencing solubility and hydrophilicity.

Table 1: Examples of Copolymerization with Vinylimidazole Derivatives

| Comonomer | Polymerization Method | Key Properties of Resulting Copolymer | Potential Application | Reference |

| Acrylonitrile | Free Radical Polymerization | Basic functional groups for CO2 capture | Gas separation membranes | tandfonline.com |

| Methyl Methacrylate | Free Radical Polymerization | Metal ion coordination, altered solubility | Catalysis, functional coatings | researchgate.net |

| N-isopropylacrylamide | RAFT Polymerization | Thermo-responsive behavior | Smart hydrogels, drug delivery |

This table is illustrative and based on data for analogous vinylimidazole compounds.

Grafting is another powerful technique to modify the properties of existing polymers. The hydroxyl group of this compound provides a reactive handle for grafting it onto polymer backbones that possess complementary functional groups. A particularly relevant example is the modification of poly(vinyl alcohol) (PVA), a polymer rich in hydroxyl groups.

Research has shown the successful grafting of imidazole-based ionic liquids onto PVA nih.govnih.gov. This was achieved through the acylation of PVA followed by reaction with imidazole derivatives nih.gov. Such modifications are aimed at developing materials with enhanced proton conductivity for applications in fuel cells nih.govnih.gov. While direct grafting of this compound onto PVA has not been explicitly reported, the existing literature on similar systems strongly suggests its feasibility. The grafting process would likely involve the activation of the PVA hydroxyl groups or the ethenol's hydroxyl group to form an ether or ester linkage.

Furthermore, graft copolymerization of N-vinylimidazole onto chitosan (B1678972) has been demonstrated, resulting in water-soluble copolymers with potential applications as carriers for drug delivery nih.govmdpi.com. This highlights the versatility of grafting vinylimidazole-type monomers onto various polymer backbones to achieve desired functionalities.

Design of Functional Materials with Tailored Electronic and Optical Properties

The imidazole ring is an electron-rich heterocyclic system that can participate in electronic interactions and act as a ligand for metal ions. Incorporating this compound into polymeric materials can therefore lead to novel materials with interesting electronic and optical properties.

Imidazole derivatives have been investigated for their use in organic electronic devices google.com. Polymers containing imidazole moieties can exhibit charge transport properties and have been explored as components in organic light-emitting diodes (OLEDs) and other electronic devices nih.gov. For instance, imidazole-functionalized polyfluorene derivatives have been synthesized and their fluorescent properties studied, demonstrating their potential as sensory materials fao.orgacs.org.

The incorporation of this compound into conjugated polymer backbones, either through copolymerization or as a side chain, could modulate the electronic properties of the material. The electron-donating nature of the imidazole ring could influence the HOMO and LUMO energy levels of the polymer, affecting its charge injection and transport capabilities as well as its photoluminescent properties. Research on poly(N-vinylimidazole) has shown that its electrical conductivity can be significantly increased through iodination, forming a stable charge-transfer complex metu.edu.tr. This suggests that polymers derived from this compound could also be doped to enhance their conductivity.

The imidazole moiety is well-known for its ability to coordinate with metal ions and to participate in hydrogen bonding. This makes polymers functionalized with this compound attractive candidates for the development of chemical sensors and catalytic supports.

Imidazole-functionalized polyaniline has been used to modify electrodes for the detection of lead ions in aqueous solutions researchgate.net. The imidazole groups on the polymer backbone act as receptors for the metal ions, leading to a measurable electrochemical response researchgate.netresearchgate.net. Similarly, imidazole-functionalized polyfluorene derivatives have been shown to act as sensitive fluorescent probes for metal ions and cyanide fao.org. The binding of the analyte to the imidazole units causes a change in the fluorescence of the polymer, allowing for sensitive detection.

In the realm of catalysis, the imidazole ring can act as a general base or a nucleophilic catalyst psu.edu. Imidazole derivatives have been used in the synthesis of various organic compounds, and supported imidazole catalysts on polymeric or inorganic materials offer advantages in terms of reusability and ease of separation researchgate.netresearchgate.net. Polymers incorporating this compound could serve as macromolecular ligands for catalytic metal centers or as organocatalysts themselves.

Table 2: Sensing and Catalytic Applications of Imidazole-Functionalized Polymers

| Application | Polymer System | Analyte/Reaction | Principle of Operation | Reference |

| Chemical Sensor | Imidazole-functionalized polyaniline | Lead (II) ions | Electrochemical detection | researchgate.net |

| Chemical Sensor | Imidazole-functionalized polyfluorene | Metal ions, Cyanide | Fluorescence quenching/enhancement | fao.org |

| Catalytic Support | Polymer-supported imidazoles | Synthesis of trisubstituted imidazoles | Heterogeneous catalysis | researchgate.net |

This table provides examples based on related imidazole-containing polymer systems.

Role in Proton Transfer Mechanisms in Hybrid Materials (e.g., Proton Exchange Membranes)

A significant area of application for imidazole-functionalized materials is in the development of proton exchange membranes (PEMs) for fuel cells, particularly those operating at elevated temperatures and low humidity. The imidazole ring can facilitate proton transport through a Grotthuss-type mechanism, where protons hop between adjacent imidazole molecules.

Studies on PVA-based membranes filled with imidazole have shown that the imidazole enables proton transfer in anhydrous conditions nih.gov. The proton conductivity of such membranes is dependent on the concentration and mobility of the imidazole molecules within the polymer matrix. Grafting this compound onto a polymer backbone like PVA could create a covalently attached network of proton carriers, potentially leading to improved mechanical stability and long-term performance of the PEM compared to systems with physically entrapped imidazole.

Research on imidazole embedded in microporous molecular sieves has also demonstrated significant and stable proton conductivity at temperatures above 360 K, highlighting the intrinsic ability of imidazole to conduct protons in a non-aqueous environment rsc.org. Furthermore, vinylimidazole-based polymer electrolytes have been developed for calcium batteries, showcasing superior ionic conductivity due to the coordinating ability of the imidazole group acs.org. This underscores the potential of polymers derived from this compound in various electrochemical applications where ion transport is crucial.

Future Research Trajectories and Interdisciplinary Opportunities for 2 1h Imidazol 2 Yl Ethenol

Development of More Sustainable and Efficient Synthetic Methodologies

The future synthesis of 2-(1H-Imidazol-2-yl)ethenol is anticipated to move towards more environmentally friendly and efficient methods, aligning with the principles of green chemistry. Current research on related imidazole (B134444) compounds has highlighted several promising avenues.

One key area of development is the use of biocatalysts. For instance, studies on the synthesis of 2,4,5-triaryl-1H-imidazole derivatives have demonstrated the effectiveness of lemon juice as a natural, inexpensive, and biodegradable catalyst. acs.orgresearchgate.net This approach offers benefits such as short reaction times and high yields, presenting a viable green alternative to conventional synthetic routes. acs.orgresearchgate.net

Another sustainable strategy involves the use of reactive distillation for the dehydration of hydroxyethylimidazole precursors. This method has been successfully applied to the synthesis of various 1-vinylimidazoles and 1-methyl-2-vinylimidazole, suggesting its potential applicability for producing this compound. The process is scalable and avoids the use of hazardous gaseous precursors.

Furthermore, microwave-assisted and ultrasound-assisted syntheses are gaining traction as energy-efficient methods for imidazole synthesis. ijpsonline.com These techniques can significantly reduce reaction times and improve yields compared to traditional heating methods. ijpsonline.com The development of solvent-free, one-pot multicomponent reactions also represents a significant step towards more sustainable chemical production, minimizing waste and simplifying purification processes. nih.govasianpubs.org

| Methodology | Key Advantages | Potential for this compound Synthesis |

|---|---|---|

| Biocatalysis (e.g., Lemon Juice) | Environmentally friendly, low cost, high yield, short reaction time. acs.orgresearchgate.net | High potential for a green synthesis route. |

| Reactive Distillation | Scalable, avoids hazardous precursors, energy-efficient. | Applicable for the dehydration of a corresponding diol precursor. |

| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields, energy-efficient. ijpsonline.com | Promising for accelerating the reaction and improving efficiency. |

| Solvent-Free One-Pot Reactions | Reduced waste, simplified workup, high atom economy. nih.govasianpubs.org | Ideal for a streamlined and sustainable production process. |

Exploration of Novel Derivatization and Functionalization Strategies

The presence of both a vinyl group and an imidazole ring in this compound offers numerous opportunities for derivatization and functionalization, leading to the creation of novel molecules with tailored properties.

The vinyl group is susceptible to a variety of addition reactions. For instance, it can undergo polymerization to form functional polymers with applications in diverse fields. tubitak.gov.tr The imidazole ring, on the other hand, can be readily alkylated or acylated at the nitrogen atoms, allowing for the introduction of various functional groups. pharmaguideline.com This dual reactivity enables the synthesis of a wide range of derivatives with unique chemical and physical characteristics.

One promising area of exploration is the use of this compound in cycloaddition reactions. Vinylimidazoles are known to participate in Diels-Alder reactions, providing a pathway to complex heterocyclic structures. The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), is another powerful tool for constructing substituted imidazoles and could be adapted for the derivatization of this compound. mdpi.com

Furthermore, the development of dual derivatization strategies, where both the vinyl and imidazole moieties are functionalized, could lead to the creation of highly complex and multifunctional molecules. nih.gov These strategies could involve a combination of polymerization, alkylation, and cycloaddition reactions to generate a diverse library of compounds for various applications.

| Reaction Type | Target Moiety | Potential Applications of Derivatives |

|---|---|---|

| Polymerization | Vinyl group | Functional polymers for drug delivery, catalysis, and materials science. tubitak.gov.tr |

| Alkylation/Acylation | Imidazole ring | Modification of solubility, basicity, and coordination properties. pharmaguideline.com |

| Cycloaddition (e.g., Diels-Alder) | Vinyl group | Synthesis of complex heterocyclic compounds. |

| van Leusen Imidazole Synthesis | Imidazole ring | Introduction of diverse substituents on the imidazole ring. mdpi.com |

Application of Advanced In-Situ Characterization Techniques for Dynamic Processes

To fully understand and optimize the synthesis and derivatization of this compound, the application of advanced in-situ characterization techniques is crucial. These methods allow for the real-time monitoring of reaction kinetics, intermediate formation, and product evolution, providing valuable insights into the underlying reaction mechanisms. mt.com

Spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy can be employed to track changes in the concentrations of reactants, intermediates, and products throughout the course of a reaction. mt.com For example, the disappearance of the vinyl group signal in FTIR or Raman spectra can be used to monitor the progress of polymerization.

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for in-situ analysis, providing detailed structural information about the species present in the reaction mixture. This can be particularly useful for identifying transient intermediates and elucidating complex reaction pathways. tubitak.gov.tr

The integration of these in-situ analytical techniques with automated reaction platforms can enable high-throughput experimentation and the rapid optimization of reaction conditions. pcimag.com This data-rich approach will be instrumental in developing robust and scalable processes for the synthesis and functionalization of this compound.

| Technique | Information Provided | Application to this compound |

|---|---|---|

| FTIR/Raman Spectroscopy | Real-time concentration of functional groups. mt.com | Monitoring polymerization, derivatization of the vinyl group. |

| UV-Vis Spectroscopy | Changes in electronic structure, concentration of chromophores. mt.com | Following reactions involving conjugated systems. |

| NMR Spectroscopy | Detailed structural information, identification of intermediates. tubitak.gov.tr | Elucidating reaction mechanisms and kinetics. |

| Mass Spectrometry (MS) | Molecular weight of species in the reaction mixture. mt.com | Identifying products and byproducts. |

Integration in Next-Generation Functional Materials and Enabling Technologies

The unique properties of this compound make it a promising building block for a variety of next-generation functional materials. Its ability to polymerize and the versatile nature of the imidazole ring open up applications in diverse technological fields.

In the area of energy storage, polymers derived from vinylimidazoles have shown great promise as electrolytes for next-generation batteries, such as calcium batteries. nih.gov These polymer electrolytes exhibit high ionic conductivity and good electrochemical stability, making them a potential alternative to conventional liquid electrolytes. acs.orgnih.gov

The biocompatibility and biodegradability of poly(N-vinylimidazole) make it an attractive material for biomedical applications, including drug delivery and gene therapy. tubitak.gov.trnih.gov The imidazole groups can be protonated at physiological pH, allowing for the complexation and delivery of nucleic acids. nih.gov Hydrogels based on vinylimidazole have also been developed for applications such as dye adsorption and as scaffolds for tissue engineering. researchgate.net

Furthermore, the reactivity of the vinyl group makes this compound a useful monomer for the development of advanced coatings, adhesives, and composites. The incorporation of the imidazole moiety can enhance the thermal stability, adhesion, and other functional properties of these materials.

| Application Area | Material Type | Key Properties and Advantages |

|---|---|---|

| Energy Storage | Polymer Electrolytes | High ionic conductivity, good electrochemical stability. acs.orgnih.gov |

| Biomedical | Functional Polymers, Hydrogels | Biocompatibility, biodegradability, pH-responsiveness. tubitak.gov.trnih.govresearchgate.net |

| Advanced Materials | Coatings, Adhesives, Composites | Enhanced thermal stability, adhesion, and functionality. |

| Catalysis | Polymer-Supported Catalysts | High activity, recyclability, and stability. tubitak.gov.tr |

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(1H-Imidazol-2-yl)ethenol, and how can purity be validated?

Answer:

The synthesis of this compound typically involves condensation reactions between imidazole derivatives and aldehydes or ketones. For example, analogs like α-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CAS 24155-42-8) are synthesized via nucleophilic substitution or cyclization reactions under controlled pH and temperature . Purity validation requires chromatographic methods (HPLC or TLC) combined with spectroscopic techniques (NMR, IR). Mass spectrometry (HRMS) confirms molecular weight, while elemental analysis ensures stoichiometric integrity. X-ray crystallography (using programs like SHELXL ) may resolve structural ambiguities in crystalline derivatives.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. The imidazole ring protons typically resonate at δ 7.0–7.5 ppm, while the ethanol moiety appears as a triplet near δ 3.5–4.0 ppm .

- X-ray Crystallography : Programs like SHELX or WinGX refine crystal structures. For example, monoclinic systems (space group P21/n) with lattice parameters a = 6.169 Å, b = 9.491 Å, and β = 95.39° have been reported for similar imidazole disulfides .

- FT-IR : Stretching frequencies for hydroxyl (3200–3600 cm⁻¹) and C=N (1600–1650 cm⁻¹) groups confirm functional groups .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Answer:

- Molecular Docking : Tools like AutoDock Vina evaluate binding affinities to target proteins (e.g., V600E-BRAF kinase). Derivatives with pyridine-imidazole scaffolds show promise as kinase inhibitors, with binding energies ≤ -8.0 kcal/mol .

- ADMET Prediction : Software like SwissADME assesses pharmacokinetic properties (e.g., logP ≤ 3.5 for optimal bioavailability). Substituents like halogens or methyl groups modulate toxicity profiles .

- QSAR Models : Regression analysis links structural descriptors (e.g., polar surface area, H-bond donors) to antifungal activity, as seen in analogs with EC₅₀ values < 10 µM .

Advanced: How should researchers address contradictions in reported physicochemical properties of imidazole derivatives?

Answer:

Discrepancies in properties like sublimation enthalpy (ΔH°) or melting points may arise from polymorphic forms or impurities. For example:

- Thermodynamic Data : Compare sublimation Gibbs energies (ΔG°) and fusion temperatures (T_fus) of structurally related compounds (e.g., 2-(1H-Imidazol-2-yl)pyridine derivatives) using differential scanning calorimetry (DSC) .

- Crystallographic Validation : Re-refine X-ray data with SHELXL to confirm unit cell parameters and hydrogen-bonding networks, which influence stability .

- Batch Reproducibility : Standardize synthetic protocols (e.g., solvent purity, reaction time) to minimize variability .

Advanced: What in vitro assays are suitable for evaluating the antifungal potential of this compound analogs?

Answer:

- Broth Microdilution Assay : Determine minimum inhibitory concentrations (MICs) against Candida albicans or Aspergillus fumigatus. Analogs with MICs ≤ 8 µg/mL are considered potent .

- Time-Kill Curves : Assess fungicidal kinetics over 24–48 hours. Compounds reducing colony-forming units (CFUs) by ≥3-log10 within 12 hours indicate rapid action .

- Synergy Testing : Combine with azoles (e.g., fluconazole) to calculate fractional inhibitory concentration indices (FICI ≤ 0.5 suggests synergy) .

Advanced: How can crystallographic data resolve stereochemical uncertainties in this compound derivatives?

Answer:

- Twinned Data Refinement : Use SHELXL to model twin laws (e.g., 180° rotation about the a-axis) for crystals with overlapping lattices.

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H⋯O bonds) to confirm stereochemistry. For example, π-π stacking distances of 3.5–4.0 Å stabilize imidazole rings .

- Polarized Light Microscopy : Identify birefringence patterns to distinguish enantiomeric forms in chiral derivatives .

Advanced: What strategies optimize the stability of this compound in aqueous solutions?

Answer:

- pH Buffering : Maintain solutions at pH 6–7 to prevent imidazole ring protonation/deprotonation, which accelerates hydrolysis .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to reduce hygroscopicity .

- Chelation : Add EDTA (1–5 mM) to sequester metal ions that catalyze oxidation .

Advanced: How are this compound derivatives integrated into drug discovery pipelines?

Answer:

- Fragment-Based Screening : Use surface plasmon resonance (SPR) to identify fragments with binding affinities (KD ≤ 100 µM) for targets like SMO receptors .

- Click Chemistry : Attach triazole or thiol groups via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance solubility .

- In Vivo PK Studies : Monitor plasma half-life (t₁/₂ ≥ 4 hours) and brain penetration (logBB ≥ -1.0) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.